molecular formula C9H16O2 B3056802 4-Oxononanal CAS No. 74327-29-0

4-Oxononanal

Cat. No. B3056802
CAS RN: 74327-29-0
M. Wt: 156.22 g/mol
InChI Key: MGOKSQNXXRPCMD-UHFFFAOYSA-N
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Description

4-Oxononanal is a fatty aldehyde . It has the molecular formula C9H16O2 and a molecular weight of 156.2221 .


Molecular Structure Analysis

The IUPAC Standard InChI for 4-Oxononanal is InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h8H,2-7H2,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

4-Oxononanal is considered a type of toxic aldehyde formed during the deep-fat frying process . It is similar to 4-oxo-2-alkenal (C7-C14), 4-hydroxy-2-alkenal (C6-C9), and 4,5-epoxy-2-alkenal (C7 or C10) .

Scientific Research Applications

Synthesis and Occurrence in Frying Oils

4-Oxononanal has been identified as a component in used frying oils. It was studied for its potential as a precursor of alkylfurans, which have anticancer effects. However, it appears not to be a major precursor for these compounds (Takeoka, Buttery, & Perrino, 1995).

Role in Lipid Peroxidation and Metabolism

This compound is a product of lipid peroxidation and reacts with DNA and proteins. It's a substrate for carbonyl reductase, suggesting a pathway for its metabolism. The enzyme reduces 4-oxononanal to other compounds, highlighting its potential role in biotransformation of lipids (Doorn, Maser, Blum, Claffey, & Petersen, 2004).

Protein Cross-linking

4-Oxononanal is involved in protein cross-linking. It can react with protein-bound 2-alkylpyrrole products, influencing protein structure and function. This suggests its role in biochemical processes related to lipid peroxidation products (Xu, Liu, Kansal, & Sayre, 1999).

Pyrrole Formation with Primary Amines

It reacts with primary amines to form pyrroles, which is significant for understanding its binding with protein amino groups. This reaction is relevant for studying the physiological impacts of lipid peroxidation products like 4-oxononanal (Sayre, Arora, Iyer, & Salomon, 1993).

Synthesis of Cyclic β2,3-Amino Acids

4-Oxononanal is used in synthesizing cyclic β2,3-amino acids. These amino acids have potential applications in biochemistry and pharmacology (Sleebs, Nguyen, & Hughes, 2013).

Role in Grape Cultivation and Wine Production

4-Oxononanal is identified as a precursor of γ-nonalactone, which is a chemical marker in grape must and wine. Its transformation during alcoholic fermentation and its role in grape cultivation highlight its importance in food science (de Ferron, Thibon, Shinkaruk, Darriet, Allamy, & Pons, 2020).

Synthesis of Fragrance Compounds

It is an intermediate in the synthesis of fragrance compounds, including terpenoids and jasmonoids. Its chemical properties make it valuable for creating aroma compounds (Miyakoshi & Saito, 1985).

Applications in Chemistry and Medicinal Chemistry

While not directly related to 4-oxononanal, studies on 1,2,4-oxadiazoles, a class of compounds with a five-membered ring similar in structure to 4-oxononanal, have shown its utility in medicinal chemistry and material science. These compounds have been used as bioisosters of esters and amides, highlighting the broad applicability of similar molecular structures in various fields (Pace, Buscemi, Piccionello, & Pibiri, 2015).

properties

IUPAC Name

4-oxononanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKSQNXXRPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225335
Record name 4-Oxononan-1-al
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxononanal

CAS RN

74327-29-0
Record name 4-Oxononanal
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxononan-1-al
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Record name 4-Oxononan-1-al
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Record name 4-oxononan-1-al
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Record name 4-Oxononanal
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URL http://www.hmdb.ca/metabolites/HMDB0034716
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
JA Doorn, E Maser, A Blum, DJ Claffey… - Biochemistry, 2004 - ACS Publications
… GC/MS analysis confirmed 4HNE and 1HNO and identified the unknown reaction product as 4-oxononanal (4ONA). Analysis of oxime derivatives of the reaction products via LC/MS …
Number of citations: 103 pubs.acs.org
GR Takeoka, RG Buttery… - Journal of Agricultural and …, 1995 - ACS Publications
… In a model reaction 4-oxononanal was refluxed in hexane for 40 days andonly trace … Gas chromatogram of products formed from the thermal treatment of 4-oxononanal. Temperature …
Number of citations: 15 pubs.acs.org
JS Strehse, D Hoffmann, N Protopapas… - Chemico-Biological …, 2022 - Elsevier
… The human carbonyl reductase CBR1 was previously shown to catalyse the nicotinamide adenine dinucleotide phosphate (NADPH)-dependent reduction of 4ONE to 4-oxononanal (…
Number of citations: 3 www.sciencedirect.com
G Xu, Y Liu, MM Kansal, LM Sayre - Chemical research in …, 1999 - ACS Publications
… to the isomeric 4-oxononanal. Since both HNE and 4-oxononanal cause protein cross-… the protein cross-linking seen for HNE and 4-oxononanal. Here we show that protein-bound …
Number of citations: 53 pubs.acs.org
LM Sayre, W Sha, G Xu, K Kaur… - Chemical research in …, 1996 - ACS Publications
… (KLH) directly with 4-oxononanal and the other by preformation of 6-(2-pentylpyrrol-1-yl)hexanoic acid from 6-aminocaproic acid and 4-oxononanal, followed by carbodiimide coupling …
Number of citations: 132 pubs.acs.org
LM Sayre, PK Arora, RS Iyer… - Chemical research in …, 1993 - ACS Publications
… amines in aqueous acetonitrile at pH 7.8 to afford after workup, in 14-23% yield, the corresponding pyrroles, which were characterized by independent synthesis from 4-oxononanal. …
Number of citations: 232 pubs.acs.org
I Yajima, H Sakakibara, J Ide, T Yanai… - Agricultural and …, 1985 - jstage.jst.go.jp
… contributing to the reversion flavor of soybean oil, and they have shown a possible mechanism for the formation of 2-pentylfuran via 4-oxononanal from linoleic acid by autoxidation. …
Number of citations: 105 www.jstage.jst.go.jp
MD Neely, KR Sidell, DG Graham… - Journal of …, 1999 - Wiley Online Library
… 4-Oxononanal, and HNE analogue that can form only pyrrole adducts but not Michael adducts, had no effect on the microtubules. This suggests that the HNE-induced disruption of …
Number of citations: 227 onlinelibrary.wiley.com
T MIYAKOSHI, S SAITO - Journal of Japan Oil Chemists' Society, 1985 - jstage.jst.go.jp
… Synthesis of Fragrance Compounds, 4-Oxononanal … These compounds were converted respectively to 4-oxononanal and 2hydroxy-5-pentyltetrahydrofuran, …
Number of citations: 0 www.jstage.jst.go.jp
SS Davies, M Talati, X Wang, RL Mernaugh… - Free Radical Biology …, 2004 - Elsevier
… The antibody did not cross-react with 4-hydroxynonenal or 4-oxononanal adducts or with 15-F 2t -isoprostane (8-iso-prostaglandin F 2α ). We investigated the formation of isoketal …
Number of citations: 70 www.sciencedirect.com

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